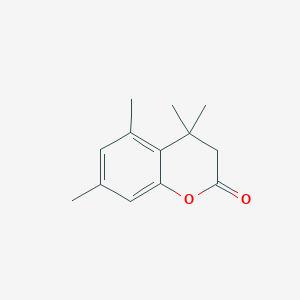

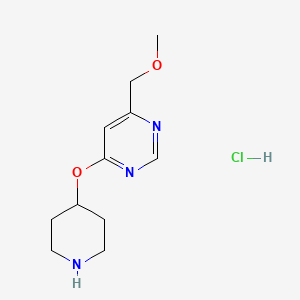

![molecular formula C9H6ClF2N3O2 B2495835 7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676522-75-1](/img/structure/B2495835.png)

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound . It has a molecular weight of 261.62 . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClF2N3O2/c1-4-2-6 (9 (10,11)12)15-7 (13-4)3-5 (14-15)8 (16)17/h2-3,13H,1H2, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.62 . It is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Structural Analysis

Regioselective Synthesis

Research on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives explores regioselective methods to create 1- and 4-substituted compounds. This process involves starting with methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and utilizing POCl3 for chlorination, followed by reactions with amines, benzyl alcohol, and phenylboronic acid. The regioselectivity of N-alkylation of these derivatives is adjusted by the carboxy function, yielding different alkylated products (Drev et al., 2014).

Crystal and Molecular Structure

The molecular structure of pyrazolo[1,5-a]pyrimidines has been determined through X-ray diffractometry, revealing insights into inter- and intramolecular interactions. This structural analysis provides a foundation for understanding the compound's potential interactions and stability in various environments (Frizzo et al., 2009).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial properties. The interaction of methyl esters of acylpyruvic acids with a mixture of aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate has led to compounds with confirmed structures and tested antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Gein et al., 2009).

Supramolecular Chemistry

- Hydrogen-Bonded Structures: The hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives, such as those with amino and tert-butyl groups, have been analyzed. These studies provide insights into the formation of chains and frameworks through hydrogen bonding, which is crucial for designing compounds with specific properties and functions (Portilla et al., 2006).

Novel Syntheses Approaches

- Solvent-Free Synthesis: The solvent-free synthesis of pyrazolo[1,5-a]pyrimidine derivatives, catalyzed by sulfamic acid, represents an eco-friendly approach to producing these compounds. This method features mild reaction conditions and high yields, indicating a sustainable alternative to conventional synthesis methods (Yao et al., 2008).

Biological Activity and Imaging

- c-Src Kinase Inhibition: Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, showing potential for the treatment of acute ischemic stroke. The ability of these compounds to selectively inhibit c-Src and exhibit satisfactory central nervous system penetration underscores their potential therapeutic applications (Mukaiyama et al., 2007).

Safety and Hazards

特性

IUPAC Name |

7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF2N3O2/c1-4-2-6(9(10,11)12)15-7(13-4)3-5(14-15)8(16)17/h2-3H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXGJLSKVFZORV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)

amino}acetamide](/img/structure/B2495761.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)

![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

![N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2495775.png)